REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]([C:27]([O:29][CH3:30])=[O:28])=[C:9]([NH:11][CH:12]([CH:14]1[CH2:19][CH2:18][N:17]([C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[CH2:16][CH2:15]1)[CH3:13])[CH3:10].C1(P(C2CCCCC2)C2C=CC=CC=2C2C(OC(C)C)=CC=CC=2OC(C)C)CCCCC1.O1CCOCC1.C[O-].[Na+]>CC(OC1C=CC=C(OC(C)C)C=1C1C(P(C2CCCCC2)C2CCCCC2)=CC=CC=1)C>[C:23]([O:22][C:20]([N:17]1[CH2:18][CH2:19][CH:14]([CH:12]([N:11]2[C:4]3[C:3](=[CH:2][CH:7]=[CH:6][CH:5]=3)[C:8]([C:27]([O:29][CH3:30])=[O:28])=[C:9]2[CH3:10])[CH3:13])[CH2:15][CH2:16]1)=[O:21])([CH3:26])([CH3:25])[CH3:24] |f:3.4|
|
Name
|
tert-butyl 4-(1-(3-(2-bromophenyl)-4-methoxy-4-oxobut-2-en-2-ylamino)ethyl)piperidine-1-carboxylate
|
Quantity
|
3.33 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)C(=C(C)NC(C)C1CCN(CC1)C(=O)OC(C)(C)C)C(=O)OC
|
Name
|
II
|
Quantity
|
0.463 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.387 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1OC(C)C)OC(C)C)C1CCCCC1
|
Name
|
|
Quantity
|
27.7 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
sodium methoxide
|
Quantity
|
0.561 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
with stirring overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A 250 mL round bottom flask was charged with a magnetic stir bar
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was purged
|
Type
|
ADDITION
|
Details
|
back-filled with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
to cool to rt
|
Type
|
ADDITION
|
Details
|
The reaction was diluted with ethyl acetate (˜100 ml)
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through a bed of diatomaceous earth
|
Type
|
CUSTOM
|
Details
|
The filtrate was pre-absorbed onto silica gel (˜30 g)
|
Type
|
CUSTOM
|
Details
|
purified via silica gel chromatography (120 g)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)C(C)N1C(=C(C2=CC=CC=C12)C(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.77 mmol | |
AMOUNT: MASS | 2.01 g | |
YIELD: PERCENTYIELD | 68.9% | |
YIELD: CALCULATEDPERCENTYIELD | 68.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |